Product packaging for DIBAC-GGFG-NH2CH2-Dxd(Cat. No.:)

DIBAC-GGFG-NH2CH2-Dxd

Cat. No.: B10857864
M. Wt: 1128.2 g/mol
InChI Key: HXQAFVZJVFQLRZ-WEARVGGQSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualizing DIBAC-GGFG-NH2CH2-Dxd within Protein-Drug Conjugate Development

This compound is a sophisticated, multi-component system designed for use in the construction of ADCs. medchemexpress.comaxispharm.com It falls under the category of a linker-payload, a pre-assembled unit that can be attached to a targeting protein. medchemexpress.comebiohippo.com The "DIBAC" portion of the molecule is a dibenzocyclooctyne group, a key player in copper-free click chemistry. medchemexpress.comaxispharm.comresearchgate.net This feature allows for a highly efficient and specific conjugation to an antibody that has been engineered to contain a corresponding azide (B81097) group, a process known as strain-promoted alkyne-azide cycloaddition (SPAAC). medchemexpress.comaxispharm.com This method of attachment is crucial for creating homogenous ADCs with a defined drug-to-antibody ratio (DAR), a factor that significantly influences the conjugate's pharmacokinetic profile and therapeutic window. cusabio.combiocompare.com

The "GGFG" component is a tetrapeptide sequence—Glycine-Glycine-Phenylalanine-Glycine—that functions as a cleavable linker. iphasebiosci.comiris-biotech.de This linker is designed to be stable in the systemic circulation but susceptible to cleavage by specific enzymes, such as cathepsins, which are often overexpressed in the lysosomal compartments of tumor cells. nih.goviphasebiosci.comnih.gov The enzymatic cleavage of the GGFG linker is a critical step for the release of the cytotoxic payload within the target cancer cell. iphasebiosci.comyoutube.com

Finally, "Dxd" represents the cytotoxic payload, a derivative of exatecan (B1662903) and a potent topoisomerase I inhibitor. mdpi.comcusabio.com Topoisomerase I is an enzyme essential for DNA replication, and its inhibition leads to DNA damage and ultimately, apoptosis (programmed cell death) in rapidly dividing cancer cells. mdpi.comnih.gov Dxd is noted for its high potency and membrane permeability, which contributes to a "bystander effect" where the payload can kill neighboring tumor cells that may not express the target antigen. mdpi.comdxd-adc-technology.com The entire this compound construct is therefore a testament to the intricate chemical engineering required for the next generation of targeted cancer therapies. nih.govmedchemexpress.com

The Significance of Multi-Component Linker-Payloads in Targeted Therapies

The use of multi-component linker-payloads like this compound is a strategic advancement in ADC design. This approach offers several advantages over assembling the conjugate in a stepwise fashion. Pre-fabricating the linker and payload simplifies the final conjugation to the antibody, potentially leading to more consistent and well-defined products. researchgate.net

The linker itself is a critical determinant of an ADC's success, balancing the need for stability in the bloodstream with efficient cleavage at the tumor site. nih.govthermofisher.com Premature release of the payload can lead to systemic toxicity, while inefficient release can render the ADC ineffective. Peptide-based linkers, such as GGFG, are a popular choice due to their selective cleavage by lysosomal proteases. nih.goviphasebiosci.com The GGFG sequence, in particular, has been shown to be effectively cleaved by cathepsins, contributing to the tumor-selective release of the payload. nih.goviphasebiosci.comnih.gov

Furthermore, the development of dual-payload ADCs, which carry two different cytotoxic agents, is an emerging strategy to overcome drug resistance and enhance therapeutic efficacy. thermofisher.combiochempeg.combiocompare.com This concept underscores the importance of versatile and well-characterized linker-payload systems that can be adapted for various therapeutic strategies. biochempeg.com The modular nature of constructs like this compound provides a foundation for such future innovations.

Structural and Functional Overview of this compound Components

To fully appreciate the role of this compound, it is essential to understand the function of each of its components.

ComponentChemical Name/TypePrimary Function
DIBAC DibenzocyclooctyneEnables copper-free click chemistry (SPAAC) for efficient and site-specific conjugation to an azide-modified antibody. medchemexpress.comaxispharm.comresearchgate.net
GGFG Glycine-Glycine-Phenylalanine-GlycineA tetrapeptide linker that is stable in circulation but cleavable by lysosomal enzymes (e.g., cathepsins) within tumor cells. nih.goviphasebiosci.comnih.gov
NH2CH2 Aminomethylene SpacerA self-immolative spacer that facilitates the release of the active payload following enzymatic cleavage of the peptide linker. nih.goviris-biotech.de
Dxd Exatecan DerivativeA potent topoisomerase I inhibitor that induces DNA damage and apoptosis in cancer cells. mdpi.comcusabio.com

The DIBAC group provides the means for a highly selective and stable covalent attachment to the antibody. acs.orgnih.gov Upon administration, the ADC circulates systemically. youtube.com Once the antibody component of the ADC binds to its target antigen on a cancer cell, the entire complex is internalized, typically into lysosomes. mdpi.comyoutube.com Inside the acidic and enzyme-rich environment of the lysosome, the GGFG linker is cleaved by proteases like cathepsin B and L. iphasebiosci.comaacrjournals.org This cleavage initiates a cascade that leads to the release of the Dxd payload, which can then exert its cytotoxic effect. mdpi.comyoutube.com The design of this multi-component system is a sophisticated strategy to maximize the therapeutic index of the ADC, ensuring that the potent payload is delivered precisely where it is needed. biocompare.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C61H58FN9O12 B10857864 DIBAC-GGFG-NH2CH2-Dxd

Properties

Molecular Formula

C61H58FN9O12

Molecular Weight

1128.2 g/mol

IUPAC Name

4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-N-[2-[[2-[[(2S)-1-[[2-[[2-[[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]amino]-2-oxoethoxy]methylamino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]-4-oxobutanamide

InChI

InChI=1S/C61H58FN9O12/c1-3-61(81)42-24-48-57-40(30-71(48)59(79)41(42)31-83-60(61)80)56-44(20-19-39-34(2)43(62)25-45(69-57)55(39)56)67-53(76)32-82-33-66-51(74)27-65-58(78)46(23-35-11-5-4-6-12-35)68-52(75)28-64-50(73)26-63-49(72)21-22-54(77)70-29-38-15-8-7-13-36(38)17-18-37-14-9-10-16-47(37)70/h4-16,24-25,44,46,81H,3,19-23,26-33H2,1-2H3,(H,63,72)(H,64,73)(H,65,78)(H,66,74)(H,67,76)(H,68,75)/t44-,46-,61-/m0/s1

InChI Key

HXQAFVZJVFQLRZ-WEARVGGQSA-N

Isomeric SMILES

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)COCNC(=O)CNC(=O)[C@H](CC7=CC=CC=C7)NC(=O)CNC(=O)CNC(=O)CCC(=O)N8CC9=CC=CC=C9C#CC1=CC=CC=C18)O

Canonical SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)COCNC(=O)CNC(=O)C(CC7=CC=CC=C7)NC(=O)CNC(=O)CNC(=O)CCC(=O)N8CC9=CC=CC=C9C#CC1=CC=CC=C18)O

Origin of Product

United States

Chemical Synthesis and Conjugation Strategies of Dibac Ggfg Nh2ch2 Dxd

Synthetic Pathways for the GGFG-NH2CH2-Dxd Linker-Payload Moiety

The synthesis of the GGFG-NH2CH2-Dxd portion of the molecule is a multi-step process involving the assembly of the cleavable peptide sequence and the subsequent attachment of the cytotoxic payload.

Oligopeptide Synthesis Strategies for the GGFG Cleavable Sequence

The Gly-Gly-Phe-Gly (GGFG) tetrapeptide is a crucial element, designed to be selectively cleaved by lysosomal proteases like cathepsin B, which are often overexpressed in the tumor microenvironment. iris-biotech.denih.govgoogle.com The synthesis of this peptide sequence typically employs standard solid-phase or solution-phase peptide synthesis methodologies.

Standard Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) chemistry is utilized to sequentially couple the amino acids glycine (B1666218), phenylalanine, and another glycine to a resin support or a C-terminally protected glycine. google.commedchemexpress.com The GGFG sequence has been identified as an effective substrate for enzymatic cleavage, leading to the efficient release of the attached payload. iris-biotech.denih.gov Studies have shown that the GGFG sequence is more efficiently cleaved by lysosomal enzymes compared to other sequences like GFGG, resulting in enhanced anti-tumor activity. nih.gov This enzymatic susceptibility is a key feature for the selective release of the drug within the target cell's lysosome. iris-biotech.degoogle.com

Chemical Derivatization and Attachment of the NH2CH2-Dxd Payload

Dxd, a potent derivative of the camptothecin (B557342) analogue exatecan (B1662903), serves as the cytotoxic payload. nih.govacs.orgnih.gov Its mechanism of action involves the inhibition of topoisomerase I, an enzyme essential for DNA replication and repair, leading to cancer cell death. nih.gov The synthesis of Dxd itself can be complex due to its chiral centers. nih.govacs.orgnih.gov

The attachment of the Dxd payload to the GGFG linker is achieved through a self-immolative aminomethoxy moiety. nih.gov The hydroxyl or amino group on the Dxd molecule is utilized for conjugation to the GGFG peptide linker. nih.gov Specifically, the C-terminal glycine of the GGFG peptide is coupled to an aminomethoxy spacer, which is then attached to the Dxd payload. nih.gov Upon enzymatic cleavage of the amide bond between the C-terminal glycine and the aminomethoxy group by cathepsins, a cascade of self-immolation is triggered. iris-biotech.denih.gov This process leads to the decomposition of the aminomethoxy linker and the traceless release of the active Dxd payload inside the target cell. iris-biotech.denih.gov This strategy ensures that the payload is released in its unmodified, fully active form. nih.gov

DIBAC Integration and Copper-Free Click Chemistry Approaches

The DIBAC (also known as DBCO) moiety is incorporated to facilitate the conjugation of the linker-payload to an antibody via a highly efficient and bioorthogonal reaction known as copper-free click chemistry. medchemexpress.commedchemexpress.euinterchim.fr

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with DIBAC

The conjugation of the DIBAC-GGFG-NH2CH2-Dxd to an antibody is achieved through Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). medchemexpress.comrsc.org This reaction is a cornerstone of bioorthogonal chemistry, allowing for the specific and efficient ligation of two molecules in a complex biological environment without the need for a cytotoxic copper catalyst. rsc.orgbio-connect.nl In this process, the strained alkyne of the DIBAC group reacts selectively with an azide (B81097) group that has been engineered into the antibody. uzh.ch

The kinetics of SPAAC reactions are a critical factor in achieving efficient bioconjugation. rsc.orgnih.gov While generally slower than their copper-catalyzed counterparts (CuAAC), the reaction rates of SPAAC with cyclooctynes like DIBAC are sufficiently high for practical applications in bioconjugation. acs.org The reaction rate of DIBAC with azides is among the fastest for known cyclooctynes, with second-order rate constants reported in the range of 0.45 to 0.9 M⁻¹s⁻¹. nih.gov Some studies have reported even faster kinetics, with rate constants reaching up to 3.60 M⁻¹s⁻¹ with certain fluorinated azides. nih.gov

Several factors can influence the efficiency of the SPAAC reaction, including the specific structure of the cyclooctyne (B158145) and the azide, the pH, temperature, and the buffer system used. rsc.org For instance, higher pH values generally lead to increased reaction rates, and the choice of buffer can significantly impact the kinetics. rsc.org The presence of a polyethylene (B3416737) glycol (PEG) linker can also enhance reaction rates. rsc.org The high efficiency and rapid kinetics of the DIBAC-azide reaction under mild, physiological conditions make it an ideal method for constructing ADCs, ensuring high yields of the final conjugate with minimal side reactions. aristonpubs.com

Bioorthogonality and Specificity in Complex Biological Media

Bioorthogonal chemistry refers to reactions that can occur within a living system without interfering with native biochemical processes. acs.orgnih.gov The key to the utility of the this compound conjugate is the DIBAC moiety, which participates in a strain-promoted azide-alkyne cycloaddition (SPAAC). medchemexpress.commedchemexpress.eu This reaction is exceptionally bioorthogonal because both the alkyne (DIBAC) and its azide reaction partner are abiotic functional groups that exhibit high stability and selective reactivity with each other in complex biological environments. nih.gov

The high degree of ring strain in the DIBAC cyclooctyne drives the reaction forward rapidly without the need for a cytotoxic copper catalyst, which is a significant advantage for in vivo applications. nih.gov The structure of DIBAC, which combines the favorable kinetics of dibenzocyclooctynols (DIBO) with the hydrophilicity of aza-dimethoxycyclooctyne (DIMAC), results in enhanced reaction rates compared to earlier generations of cyclooctynes. nih.gov Research has shown that the reaction between DIBAC and azides is highly specific and can proceed efficiently even at the low concentrations typical of biological systems. nih.govrsc.org This specificity ensures that the Dxd payload is attached only to the intended azide-modified biomolecule, minimizing off-target effects. nih.gov The reaction's performance in complex media has been validated, demonstrating its suitability for labeling proteins on cell surfaces and within cells. nih.govacs.org

Detailed research findings on the kinetics of various cyclooctynes used in SPAAC highlight the superior reactivity of DIBAC.

CyclooctyneAbbreviationSecond-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹)Key Structural Feature
DibenzoazacyclooctyneDIBAC/DBCO~1.0 nih.govrsc.orgFused dibenzo rings and an sp²-like nitrogen center increase strain and reactivity. nih.govnih.gov
BiarylazacyclooctynoneBARAC~0.96 nih.govDibenzo system with an sp²-like center enhances reaction rates. nih.gov
Bicyclo[6.1.0]nonyneBCN~0.06 - 0.5Fused cyclopropyl (B3062369) ring provides high reactivity and reduced steric bulk. acs.orgnih.gov
Difluorinated CyclooctyneDIFO~0.04 - 0.4Electron-withdrawing fluorine atoms activate the alkyne. nih.gov
Advancements in Site-Specific Conjugation using DIBAC

A major goal in the development of ADCs is to produce homogeneous conjugates with a precisely defined drug-to-antibody ratio (DAR) and specific attachment sites. nih.govscispace.com Site-specific conjugation overcomes the heterogeneity of conventional methods, which often lead to ADCs with variable efficacy and pharmacokinetic profiles. nih.govnih.gov The DIBAC moiety is integral to many modern site-specific conjugation strategies. scispace.com

These advanced methods typically involve the introduction of an azide group at a predetermined location on the antibody. nih.gov This can be achieved through several protein engineering techniques:

Incorporation of Unnatural Amino Acids: An unnatural amino acid containing an azide side chain, such as p-azidomethyl-L-phenylalanine (pAMF) or azidohomoalanine, can be incorporated into the antibody's sequence at a specific site during protein expression. nih.govuzh.ch

Enzymatic Modification: Enzymes can be used to install an azide onto a specific amino acid or glycan on the antibody. For instance, microbial transglutaminase can ligate an azide-containing substrate to a specific glutamine residue. nih.gov

Chemo-enzymatic Approaches: This strategy can be used to modify antibody carbohydrates, introducing an azide handle for subsequent conjugation. nih.gov

Once the azide is in place, the this compound construct can be selectively and efficiently ligated to the antibody via the SPAAC reaction. medchemexpress.com This approach allows for the creation of well-defined ADCs with a uniform DAR, which is crucial for optimizing the therapeutic index. scispace.comnih.gov The use of DIBAC has been demonstrated in the site-specific modification of various proteins, showcasing its reliability in producing homogeneous bioconjugates. nih.govnih.gov

Orthogonal Bioconjugation Chemistries for this compound Constructs

While the DIBAC-azide ligation is highly efficient, the construction of more complex, multi-functional bioconjugates requires additional chemical reactions that are mutually compatible. nih.govresearchgate.net Orthogonal chemistries are sets of reactions that can occur in the same vessel simultaneously or sequentially without interfering with one another. rsc.orgrsc.org

Chemo-Selective Ligation Beyond SPAAC

To build multi-component systems based on a this compound core, other chemo-selective ligation reactions that are orthogonal to SPAAC can be employed. nih.gov This allows for the attachment of additional molecules, such as imaging agents, polymers, or a second therapeutic payload, to different sites on the same parent biomolecule.

Prominent examples of bioorthogonal reactions that can be used alongside SPAAC include:

Inverse-Electron-Demand Diels-Alder (IEDDA): This reaction typically occurs between a tetrazine and a strained dienophile, such as a trans-cyclooctene (B1233481) (TCO) or norbornene. pcbiochemres.com The IEDDA reaction is extremely fast and does not cross-react with the azides or alkynes used in SPAAC, making the SPAAC (DIBAC-azide) and IEDDA (tetrazine-TCO) pairing a widely used orthogonal set. nih.govnih.govrsc.org

Oxime and Hydrazone Formation: The reaction between an aldehyde or ketone and an aminooxy or hydrazine (B178648) group, respectively, forms a stable oxime or hydrazone linkage. mdpi.comacs.org This condensation chemistry is orthogonal to both SPAAC and IEDDA and can be performed under physiological conditions. acs.org

Staudinger Ligation: The classic Staudinger ligation involves the reaction of an azide with a specifically engineered phosphine (B1218219) to form an amide bond. acs.org While it also uses an azide, the reaction conditions and phosphine partner are distinct from the strained alkyne of SPAAC, allowing for orthogonal applications under specific circumstances.

Strategies for Multi-Functional Conjugate Assembly

The availability of a toolbox of mutually orthogonal reactions enables the strategic assembly of multi-functional conjugates. nih.govresearchgate.net For a construct involving this compound, this means a parent antibody can be engineered to possess multiple, distinct reactive handles at different sites.

For example, a "dual-payload" or "theranostic" (therapeutic + diagnostic) antibody can be created. This involves:

Engineering an antibody to contain an azide at one specific site and a different functional group, like a trans-cyclooctene (TCO), at another. nih.gov

Reacting the azide-modified site with this compound to attach the cytotoxic payload.

Simultaneously or sequentially reacting the TCO-modified site with a tetrazine-functionalized imaging agent (e.g., a fluorescent dye or a PET imaging ligand). nih.govrsc.org

This strategy has been validated experimentally, with researchers successfully demonstrating the simultaneous and highly selective labeling of two different proteins in the same solution using the sydnone-DIBAC and norbornene-tetrazine cycloaddition pairs. rsc.orgrsc.org Such approaches allow for the creation of sophisticated bioconjugates where the therapeutic and diagnostic components can be varied independently, paving the way for personalized medicine and advanced biological research tools. nih.gov

Orthogonal Reaction 1Orthogonal Reaction 2Compatibility Notes
SPAAC (e.g., DIBAC + Azide)IEDDA (e.g., Tetrazine + TCO/Norbornene)This is a very common and robust orthogonal pair due to high rates and distinct mechanisms. nih.govrsc.org
SPAAC (e.g., DIBAC + Azide)Oxime Ligation (Aminooxy + Aldehyde)The functional groups do not cross-react, allowing for dual conjugation. nih.gov
Sydnone Cycloaddition (Sydnone + DIBAC)IEDDA (Tetrazine + Norbornene)Demonstrated to be a mutually orthogonal pair for dual protein labeling. rsc.orgrsc.org
Thiol-maleimide ConjugationSPAAC (e.g., DBCO + Azide)Can be used consecutively for dual labeling of proteins engineered with both a thiol and an azide group. uzh.ch

Mechanisms of Action: Linker Cleavage and Dxd Payload Release

Enzymatic Hydrolysis of the GGFG Peptide Linker

The Gly-Gly-Phe-Gly (GGFG) tetrapeptide sequence is an enzyme-sensitive linker designed to be cleaved by proteases that are overexpressed in the tumor microenvironment or within cancer cells. iris-biotech.deiphasebiosci.com This enzymatic susceptibility is critical for the selective release of the cytotoxic agent at the site of action, minimizing systemic exposure. mdpi.com

Role of Tumor-Associated Proteases, with Emphasis on Cathepsins

The cleavage of the GGFG linker is primarily mediated by lysosomal proteases, particularly those of the cathepsin family, which are frequently upregulated in various cancers. nih.govresearchgate.netnih.gov Upon internalization of the ADC into a tumor cell, it is trafficked to the lysosome, where these enzymes are highly active. rsc.orgpreprints.org

Cathepsins, such as Cathepsin B and Cathepsin L, are cysteine proteases that play a significant role in the degradation of the GGFG sequence. iphasebiosci.comnih.gov Cathepsin L, in particular, has been shown to be highly responsive to the GGFG linker. iphasebiosci.com Research indicates that Cathepsin B also contributes to the cleavage process. iris-biotech.dersc.org The endopeptidase activity of these enzymes allows them to hydrolyze the amide bonds within the peptide sequence, initiating the payload release cascade. rsc.org This enzymatic action can occur both intracellularly within lysosomes and potentially extracellularly in the tumor microenvironment where active proteases may be present. rsc.orgnih.gov

Protease FamilySpecific EnzymeRole in GGFG Linker CleavageLocation of Action
CathepsinsCathepsin LHighly responsive; efficiently cleaves the GGFG sequence. iphasebiosci.comIntracellular (Lysosomes), Extracellular (Tumor Microenvironment). iphasebiosci.comnih.gov
CathepsinsCathepsin BContributes to the cleavage of the GGFG linker. iris-biotech.dersc.orgIntracellular (Lysosomes). rsc.org

Intracellular Processing and Lysosomal Degradation Pathways

The journey of an ADC containing the DIBAC-GGFG-NH2CH2-Dxd moiety begins with its binding to a specific antigen on the surface of a cancer cell. nih.gov This is followed by internalization, typically through receptor-mediated endocytosis. nih.govpreprints.org Once inside the cell, the ADC-antigen complex is trafficked through the endosomal-lysosomal pathway. researchgate.net

Within the acidic and enzyme-rich environment of the lysosome (pH 4.5–5.0), the degradation process is initiated. iphasebiosci.com Lysosomal proteases, primarily cathepsins, recognize and cleave the GGFG peptide linker. researchgate.netnih.gov This cleavage is the rate-limiting step for the release of the payload. The entire process ensures that the highly potent cytotoxic drug is released predominantly inside the target cancer cells, thereby enhancing its therapeutic index. nih.govpreprints.org

Factors Influencing Cleavage Specificity and Rate

The efficiency and selectivity of the GGFG linker cleavage are influenced by several factors. The specific amino acid sequence of the peptide is paramount, as it is designed to be a substrate for proteases like cathepsins that are more active in the tumor environment than in systemic circulation. mdpi.com

Other factors include:

Enzyme Concentration and Activity: The expression levels of active proteases, such as cathepsins, within the tumor lysosomes directly correlate with the rate of linker cleavage. iphasebiosci.com

pH Environment: The acidic milieu of lysosomes is optimal for the activity of cathepsins, facilitating efficient linker hydrolysis. iphasebiosci.com

Steric Hindrance: The bulky antibody attached to the linker can sterically hinder access for proteases. cam.ac.uk However, upon internalization and unfolding in the lysosome, the cleavage sites become more accessible.

Biological Release and Activation of the Dxd Cytotoxic Payload

Following the initial enzymatic cut of the peptide linker, a subsequent series of reactions occurs to release the Dxd payload in its fully active form. researchgate.netnih.gov

Subsequent Release Mechanisms Post-Linker Cleavage

The cleavage of the GGFG linker by cathepsins is the first step in a two-stage release mechanism. researchgate.netresearchgate.net The enzymatic hydrolysis occurs at the amide bond between the C-terminal glycine (B1666218) of the GGFG sequence and the aminomethoxy group. nih.gov This action yields a temporary, unstable hydrolysate intermediate composed of aminomethylene-Dxd. researchgate.netrsc.org

This intermediate then undergoes a rapid, spontaneous self-immolation or decomposition. iris-biotech.deresearchgate.net The aminomethylene part is hydrolyzed, releasing the Dxd payload tracelessly along with small, non-toxic molecules like ammonia (B1221849) and formaldehyde. iris-biotech.deresearchgate.netrsc.org This self-immolative feature is a critical design element that ensures the payload is released in its unmodified, active state. nih.gov

StepDescriptionMediatorProduct
1Enzymatic cleavage of the GGFG tetrapeptide. nih.govrsc.orgLysosomal Proteases (e.g., Cathepsins). researchgate.netAminomethylene-Dxd intermediate. rsc.org
2Spontaneous hydrolysis (self-immolation) of the aminomethylene moiety. iris-biotech.deresearchgate.netChemical (Hydrolysis). researchgate.netActive Dxd payload, ammonia, and formaldehyde. rsc.org

Cellular Permeability and Distribution of Released Dxd

A key characteristic of the released Dxd payload is its high cell membrane permeability. rsc.orgaacrjournals.org This property allows it to diffuse out of the lysosome and into the cytoplasm and nucleus, where it exerts its cytotoxic effect by inhibiting topoisomerase I. nih.gov

Furthermore, this high permeability enables a potent "bystander effect." nih.govspringermedizin.de Once released within a target cancer cell, Dxd can traverse the cell membrane and enter adjacent, neighboring tumor cells, including those that may not express the target antigen. rsc.orgaacrjournals.orgresearchgate.net This bystander killing is a significant advantage, particularly in heterogeneous tumors where antigen expression can be varied. nih.gov The released Dxd has a short systemic half-life, which is intended to minimize broad systemic exposure. researchgate.net Studies have shown that after release, Dxd can spread from antigen-positive areas to adjacent antigen-negative areas within a tumor, thereby amplifying the anti-tumor effect of the ADC. aacrjournals.orgresearchgate.net

Preclinical Pharmacological and Cellular Research of Dibac Ggfg Nh2ch2 Dxd Conjugates

Application in Antibody-Drug Conjugate (ADC) Design and Optimization

The design of an ADC is a meticulous process involving the selection of a specific monoclonal antibody, a potent cytotoxic payload, and a linker that connects them. The DIBAC-GGFG-NH2CH2-Dxd construct offers advanced features for ADC development, addressing critical aspects such as precise drug loading, targeted payload delivery, and potent anti-tumor activity. axispharm.commedchemexpress.com

The drug-to-antibody ratio (DAR), which is the average number of drug molecules conjugated to a single antibody, is a critical quality attribute of an ADC that significantly influences its efficacy and safety. A heterogeneous mixture of ADCs with varying DARs can lead to inconsistent pharmacological profiles.

The DIBAC component of the this compound linker-payload facilitates a site-specific conjugation method known as strain-promoted alkyne-azide cycloaddition (SPAAC). axispharm.commedchemexpress.com This copper-free "click chemistry" reaction allows for the precise attachment of the linker-payload to an azide-modified antibody. medchemexpress.com By engineering specific sites on the antibody for azide (B81097) incorporation, researchers can control the exact placement and number of attached drug molecules. This controlled conjugation process results in a more homogeneous ADC product with a uniform DAR, which is preferable to the heterogeneous mixtures often produced by traditional conjugation methods that target native lysine (B10760008) or cysteine residues. A well-defined DAR ensures consistent potency and a more predictable pharmacokinetic profile. While specific data for this compound is not available, the principles of SPAAC are well-established to improve DAR homogeneity.

Table 1: Comparison of ADC Conjugation Technologies

Feature Stochastic Conjugation (e.g., Lysine) Site-Specific Conjugation (e.g., DIBAC-SPAAC)
DAR Control Low (results in a heterogeneous mixture) High (results in a homogeneous product)
Product Consistency Variable High
Pharmacokinetics Complex and unpredictable More predictable and uniform

| Therapeutic Window | Potentially narrowed | Potentially widened |

The targeted delivery of Dxd to cancer cells by an ADC constructed with this compound follows a multi-step process. First, the monoclonal antibody component of the ADC specifically binds to a target antigen that is overexpressed on the surface of cancer cells. This binding event triggers the internalization of the entire ADC-antigen complex into the cell, typically through receptor-mediated endocytosis.

Once inside the cell, the complex is trafficked to lysosomes, which are acidic organelles containing a variety of degradative enzymes. The GGFG tetrapeptide sequence in the linker is specifically designed to be recognized and cleaved by lysosomal proteases, such as cathepsins, which are often upregulated in tumor cells. mdpi.com This enzymatic cleavage releases the Dxd payload from the antibody, allowing it to exert its cytotoxic effect directly within the targeted cancer cell. This targeted release mechanism is crucial for maximizing the therapeutic effect on malignant cells while minimizing exposure of healthy tissues to the potent cytotoxin.

The bystander effect is the ability of a cytotoxic agent, once released from an ADC within a target cancer cell, to diffuse out and kill neighboring tumor cells, including those that may not express the target antigen. This is a particularly important mechanism for overcoming tumor heterogeneity.

Dxd, the payload in the this compound system, is a membrane-permeable molecule. mdpi.com After its release in a targeted, antigen-positive cell, Dxd can cross the cell membrane and enter adjacent cells in the tumor microenvironment. This diffusion allows Dxd to kill nearby antigen-negative cancer cells, thereby amplifying the ADC's anti-tumor activity. The potent bystander effect of Dxd-based ADCs has been demonstrated in preclinical models, where they have shown efficacy in tumors with mixed populations of antigen-positive and antigen-negative cells.

Cellular Biology and Molecular Mechanisms of Dxd Action

The efficacy of an ADC is ultimately dependent on the molecular mechanism of its cytotoxic payload. Dxd is a highly potent topoisomerase I inhibitor that induces cell death through the induction of extensive DNA damage.

Topoisomerase I is a nuclear enzyme essential for DNA replication and transcription. It functions by creating transient single-strand breaks in the DNA backbone to relieve torsional stress, after which it re-ligates the DNA. Dxd exerts its cytotoxic effect by binding to the topoisomerase I-DNA complex, stabilizing it, and preventing the re-ligation of the DNA strand. This results in the accumulation of single-strand breaks, which are then converted into permanent and lethal double-strand breaks when encountered by the DNA replication machinery.

The induction of DNA damage can be monitored by observing the phosphorylation of histone H2AX (γH2AX), a marker of DNA double-strand breaks. Studies with Dxd-containing ADCs have shown a time-dependent increase in γH2AX levels in cancer cells following treatment, confirming the payload's mechanism of action. aacrjournals.orgnih.gov

Table 2: In Vitro Cytotoxicity of Dxd-ADC (Datopotamab Deruxtecan) in Breast Cancer Cell Lines

Cell Line TROP2 Expression IC50 (nmol/L)
BCX.010CL-TROP2 High 0.45
BCX.011CL-TROP2 High 1.1
BCX.010CL-Control Low/Negative >1000
BCX.011CL-Control Low/Negative >1000

Data synthesized from a study on Datopotamab Deruxtecan (B607063) (Dato-DXd), an ADC utilizing a Dxd payload. aacrjournals.org

The extensive DNA damage induced by Dxd triggers cellular stress responses that ultimately lead to programmed cell death, or apoptosis. The activation of the apoptotic cascade involves the cleavage of key proteins such as poly (ADP-ribose) polymerase (PARP) and caspase-3 (CC3). Preclinical studies have demonstrated that treatment with Dxd-based ADCs leads to a significant increase in the levels of cleaved PARP and cleaved caspase-3 in sensitive cancer cells, confirming the induction of apoptosis. aacrjournals.org

Furthermore, the DNA damage caused by Dxd can lead to the arrest of the cell cycle, as the cell attempts to repair the damage before proceeding with division. Topoisomerase I inhibitors like Dxd are known to cause arrest primarily in the S and G2 phases of the cell cycle. nih.gov This cell cycle arrest prevents the proliferation of cancer cells and provides more time for the apoptotic machinery to be activated. Flow cytometry analysis of DNA content in cells treated with Dxd-ADCs typically reveals an accumulation of cells in the S and G2/M phases, consistent with the drug's mechanism of action. nih.gov

Intracellular Fate and Subcellular Localization of Conjugates

The intracellular journey of conjugates incorporating the this compound moiety is a critical determinant of their therapeutic efficacy. This process, from initial cellular uptake to the release of the cytotoxic payload, Dxd, is governed by the specific components of the conjugate, particularly the targeting protein (such as an antibody) and the cleavable linker system. While research may not have exclusively detailed the trafficking of a conjugate built with the DIBAC handle, extensive studies on antibody-drug conjugates (ADCs) utilizing the same GGFG linker and Dxd payload, such as Trastuzumab deruxtecan (T-DXd), provide a well-established model for its intracellular fate. medchemexpress.comselleckchem.comnih.gov

The process begins with the binding of the protein-agent conjugate to its target antigen on the surface of a cancer cell. This binding event triggers receptor-mediated endocytosis, a process where the cell membrane engulfs the entire conjugate, enclosing it within a vesicle. nih.govdovepress.comresearchgate.net These vesicles, known as early endosomes, serve as the initial sorting stations within the cell. The primary route for ADC internalization is often clathrin-mediated endocytosis. dovepress.comresearchgate.netnih.gov

From the early endosome, the conjugate is trafficked through the endosomal pathway, maturing into late endosomes which eventually fuse with lysosomes. nih.govresearchgate.net The interior of the lysosome is characterized by an acidic environment (pH 4.5–5.0) and a high concentration of various hydrolytic enzymes, including proteases such as cathepsins. nih.goviphasebiosci.com

It is within this harsh lysosomal compartment that the GGFG (Gly-Gly-Phe-Gly) tetrapeptide linker is designed to be cleaved. iphasebiosci.comiris-biotech.de Lysosomal proteases, particularly cathepsin B and cathepsin L, recognize and hydrolyze the peptide sequence. nih.goviphasebiosci.comresearchgate.net This enzymatic cleavage is the key step that liberates the active cytotoxic payload, Dxd, from the protein carrier. nih.gov Once released, the Dxd payload, a derivative of exatecan (B1662903), can exert its cytotoxic effect. nih.govnih.gov

The subcellular localization of the released Dxd is crucial for its mechanism of action. Dxd is a potent topoisomerase I inhibitor. medchemexpress.comnih.gov Therefore, after its release in the lysosome, it must transit into the cell nucleus to interfere with DNA replication and repair, ultimately leading to cancer cell death. The high membrane permeability of the Dxd payload is a key feature, not only allowing it to exit the lysosome and reach the nucleus but also enabling it to diffuse out of the cancer cell and kill neighboring tumor cells. nih.govnih.gov This phenomenon, known as the "bystander effect," enhances the therapeutic potential of the conjugate, especially in tumors with heterogeneous antigen expression. nih.govnih.gov

Recent findings also suggest that under certain conditions, payload release may not be exclusively an intracellular event. Some studies have indicated that proteases like cathepsin L, present in the extracellular tumor microenvironment (TME), can cleave the linker of ADCs like T-DXd. duke.edu This extracellular release of Dxd provides another mechanism to achieve a potent bystander killing effect. duke.edu

The table below summarizes the key stages of intracellular trafficking for a typical conjugate utilizing a GGFG-Dxd system.

StageCellular LocationKey Events
Binding & Internalization Cell Surface / CytoplasmConjugate binds to target antigen; Internalized via receptor-mediated endocytosis into early endosomes. dovepress.com
Intracellular Trafficking Endosomal PathwayVesicle traffics from early endosome to late endosome. researchgate.net
Payload Release LysosomeFusion with lysosome; Acidic pH and lysosomal proteases (e.g., Cathepsin L) cleave the GGFG linker. nih.goviphasebiosci.com
Payload Action NucleusReleased Dxd translocates to the nucleus to inhibit Topoisomerase I, inducing DNA damage and apoptosis. medchemexpress.com
Bystander Effect Extracellular SpaceHigh membrane permeability allows released Dxd to exit the cell and kill adjacent tumor cells. nih.govnih.gov

Broader Applications in Protein-Agent Conjugate Development

The this compound compound represents a sophisticated linker-payload system primarily designed for ADCs. However, the distinct functionalities of its components, particularly the DIBAC group for conjugation, open up possibilities for its use in a wider array of bioconjugation applications beyond traditional cancer therapeutics.

The core of this expanded utility lies in the DIBAC (dibenzocyclooctyne) moiety. DIBAC is a key reagent in copper-free click chemistry, specifically in a reaction known as strain-promoted azide-alkyne cycloaddition (SPAAC). nih.govmedchemexpress.com This bioorthogonal reaction allows the DIBAC group to form a stable covalent bond with an azide-functionalized molecule under mild, aqueous conditions without the need for a cytotoxic copper catalyst. nih.govacs.orgbachem.com The high specificity and biocompatibility of this reaction make it an ideal tool for conjugating the GGFG-Dxd payload to a variety of proteins, not just antibodies. nih.govacs.org

This versatility allows for the development of novel protein-agent conjugates where the targeting vehicle is not a full monoclonal antibody. Potential alternative protein scaffolds could include:

Antibody Fragments (e.g., Fabs, scFvs): These smaller targeting moieties may offer better tumor penetration compared to full-sized antibodies.

Scaffold Proteins (e.g., Affibodies, DARPins): Engineered proteins can be designed to bind with high affinity to various targets, offering an alternative to traditional antibodies.

Peptides: Specific peptides that bind to cell surface receptors could be used to deliver the Dxd payload to targeted tissues.

By functionalizing these alternative protein scaffolds with an azide group, they can be readily and site-specifically conjugated to this compound, creating targeted therapeutic agents for various diseases beyond cancer. The principles of copper-free click chemistry have been successfully applied to link proteins to oligonucleotides, quantum dots for imaging, and other biomolecules, demonstrating the broad potential of this conjugation strategy. nih.gov

The modular nature of the this compound construct lends itself to the creation of sophisticated research tools and therapeutic probes. The DIBAC handle, in particular, provides a versatile anchor point for attaching not just therapeutic payloads but also imaging agents or diagnostic reporters.

For instance, the Dxd payload could be replaced with a fluorescent dye or a positron emission tomography (PET) imaging agent. This would transform the molecule into a probe for biological research or medical diagnostics. By conjugating this modified DIBAC-GGFG-reporter molecule to a target-specific protein (via SPAAC), researchers can:

Visualize Cellular Processes: Track the internalization and trafficking of specific cell surface receptors in real-time.

Develop Diagnostic Agents: Create probes that accumulate in diseased tissue (e.g., tumors, sites of inflammation) for non-invasive imaging. The GGFG linker could be leveraged as an "activatable" component, where the reporter signal is unmasked only after cleavage by proteases in the target environment.

The SPAAC reaction is a robust and multipurpose strategy that facilitates the development of modular platforms for targeted imaging and therapy. nih.govnih.gov For example, researchers have used SPAAC to link imaging fluorophores and chelators for radionuclides to PSMA-targeting ligands for the detection of prostate cancer. nih.govnih.gov This same principle could be applied using the DIBAC-GGFG platform to develop novel probes. By attaching a DIBAC-GGFG-fluorophore conjugate to an azide-modified antibody, one could create a highly specific tool to study antibody internalization and subsequent lysosomal processing by monitoring the release and localization of the fluorescent signal.

ComponentChemical Name / Type
DIBAC Dibenzocyclooctyne
GGFG Glycyl-glycyl-phenylalanyl-glycine
Dxd Deruxtecan
T-DXd Trastuzumab deruxtecan
PSMA Prostate-specific membrane antigen
SPAAC Strain-promoted azide-alkyne cycloaddition

Advanced Analytical and Characterization Methodologies for Dibac Ggfg Nh2ch2 Dxd Systems

Spectroscopic and Chromatographic Techniques for Structural Elucidation and Purity Assessment

A combination of spectroscopic and chromatographic methods is essential for the comprehensive characterization of the DIBAC-GGFG-NH2CH2-Dxd linker-payload and the resulting ADC. These techniques provide detailed information on the chemical structure, molecular weight, and purity of the components.

High-Resolution Mass Spectrometry (HRMS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are cornerstone techniques for the structural confirmation and purity assessment of this compound. axispharm.com HRMS provides a highly accurate mass measurement, allowing for the verification of the elemental composition of the molecule. axispharm.com LC-MS combines the separation power of liquid chromatography with the detection sensitivity and specificity of mass spectrometry, enabling the identification and quantification of the main compound and any potential impurities. acs.org Vendor specifications for this compound often report purity levels of ≥99% as determined by these methods. axispharm.comaxispharm.com

Nuclear Magnetic Resonance (NMR) spectroscopy, including both one-dimensional (¹H and ¹³C) and two-dimensional techniques (e.g., COSY, HSQC), is invaluable for the detailed structural elucidation of the linker-payload. NMR provides precise information about the chemical environment of each atom within the molecule, confirming the integrity of the DIBAC, GGFG, and Dxd moieties.

High-Performance Liquid Chromatography (HPLC) is a widely used chromatographic technique for assessing the purity of the this compound linker-payload and the final ADC. Reversed-phase HPLC (RP-HPLC) is commonly employed to separate the compound from starting materials, synthetic byproducts, and degradants. The purity is typically determined by integrating the peak area of the main compound relative to the total peak area in the chromatogram.

The following table summarizes the key analytical techniques and their applications in the characterization of this compound:

Analytical TechniqueApplicationKey Information Provided
High-Resolution Mass Spectrometry (HRMS) Structural VerificationAccurate molecular weight and elemental composition.
Liquid Chromatography-Mass Spectrometry (LC-MS) Purity and IdentitySeparation and identification of the main compound and impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural ElucidationDetailed atomic-level structural information.
High-Performance Liquid Chromatography (HPLC) Purity AssessmentQuantification of purity and detection of related substances.

In Vitro Assays for Linker Stability and Enzyme Kinetics

The stability of the GGFG linker is a critical determinant of an ADC's therapeutic index, ensuring that the cytotoxic payload remains attached to the antibody in systemic circulation and is efficiently released at the tumor site. iphasebiosci.com Various in vitro assays are employed to evaluate the stability of the linker and the kinetics of its enzymatic cleavage.

Plasma stability assays are conducted to assess the premature release of the payload in the bloodstream. These assays typically involve incubating the ADC in human plasma for extended periods, followed by analysis using techniques like LC-MS to quantify the amount of intact ADC and any released payload. The GGFG linker is known for its relatively high stability in plasma compared to other linker types. iphasebiosci.com

Enzymatic cleavage assays are designed to mimic the conditions within the lysosome of a cancer cell, where the GGFG linker is designed to be cleaved by cathepsins. iphasebiosci.comwuxiapptec.com These assays involve incubating the ADC with purified cathepsins, such as cathepsin B or cathepsin L, or with lysosomal extracts. iphasebiosci.comaacrjournals.org The rate of payload release is monitored over time, often using HPLC or LC-MS to quantify the free Dxd. Studies have shown that the GGFG linker is efficiently cleaved by cathepsins, leading to the release of the active payload. iphasebiosci.com For instance, research on similar GGFG-containing ADCs has demonstrated payload release in the presence of cathepsin B. nih.gov The kinetics of this cleavage can be determined by measuring the initial velocity of the reaction at different substrate concentrations, allowing for the calculation of key enzymatic parameters like the Michaelis constant (Km) and the maximum reaction velocity (Vmax).

Lysosomal stability assays provide a more physiologically relevant environment for assessing linker cleavage. aacrjournals.org In these assays, ADCs are incubated with isolated lysosomes, and the release of the payload is quantified. aacrjournals.orgresearchgate.net This approach accounts for the complex enzymatic milieu within the lysosome. Research has indicated that linkers like GGFG show slower payload release rates in lysosomes compared to some other cleavable linkers. aacrjournals.orgresearchgate.net

The table below outlines common in vitro assays for evaluating linker stability and enzyme kinetics:

Assay TypePurposeTypical MethodKey Parameters Measured
Plasma Stability Assay Assess premature payload release in circulation.Incubation in human plasma followed by LC-MS analysis.Percentage of intact ADC over time.
Enzymatic Cleavage Assay Determine the rate and efficiency of linker cleavage by specific enzymes.Incubation with purified cathepsins (e.g., Cathepsin B, L) and analysis by HPLC or LC-MS.Rate of payload release, Km, Vmax.
Lysosomal Stability Assay Evaluate linker stability and cleavage in a more physiologically relevant environment.Incubation with isolated lysosomes and quantification of released payload.Rate and extent of payload release.
Cell-Based Cytotoxicity Assays Assess the overall efficacy of the ADC, which is dependent on linker cleavage.Incubation of cancer cells with the ADC and measurement of cell viability.IC50 (half-maximal inhibitory concentration).

Quantitative Assessment of Payload Release and Activity

Quantitatively assessing the release of the Dxd payload and its subsequent cytotoxic activity is crucial for understanding the therapeutic potential of an ADC. A variety of in vitro methods are utilized for this purpose.

The quantification of released Dxd from an ADC in cellular or subcellular environments is typically achieved using sensitive analytical techniques like LC-MS/MS. mdpi.com This method allows for the precise measurement of low concentrations of the free drug, providing a direct measure of linker cleavage and payload delivery. mdpi.com For example, a study on a doxorubicin (B1662922) conjugate demonstrated that the amount of released doxorubicin could be quantified as a function of irradiation time using LC-MS. acs.org

Cell-based assays are fundamental for evaluating the biological activity of the released payload. Cytotoxicity assays, such as the MTT or MTS assay, are used to determine the potency of the ADC against cancer cell lines. aacrjournals.orgresearchgate.net These assays measure the metabolic activity of cells, which correlates with cell viability. The results are typically expressed as the IC50 value, which is the concentration of the ADC required to inhibit cell growth by 50%. mit.edumit.edu

Flow cytometry can also be employed to assess the effects of the released payload on the cell cycle and apoptosis. Following treatment with the ADC, cells can be stained with DNA-binding dyes (e.g., propidium (B1200493) iodide) to analyze cell cycle distribution or with markers of apoptosis (e.g., Annexin V) to quantify the induction of programmed cell death.

Fluorescence microscopy offers a visual method to track the internalization of the ADC and the subsequent localization of the released payload within the cell. mit.edumit.edu By conjugating a fluorescent dye to the antibody or by utilizing the intrinsic fluorescence of the doxorubicin payload, it is possible to observe the trafficking of the ADC through endosomal and lysosomal compartments and the accumulation of the payload in its target location, the nucleus. mit.edumit.edu

The following table provides an overview of methods for the quantitative assessment of payload release and activity:

MethodApplicationInformation Obtained
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Quantification of released payload.Precise concentration of free Dxd in various biological matrices.
Cell Viability Assays (e.g., MTT, MTS) Assessment of cytotoxic activity.IC50 value, indicating the potency of the ADC.
Flow Cytometry Analysis of cell cycle and apoptosis.Quantification of cell cycle arrest and induction of apoptosis.
Fluorescence Microscopy Visualization of ADC trafficking and payload localization.Spatial and temporal information on ADC internalization and payload delivery.

Q & A

Basic Research Questions

Q. What is the structural basis of DIBAC-GGFG-NH2CH2-Dxd's role in antibody-drug conjugates (ADCs)?

  • Methodological Answer : The compound contains a camptothecin-derived payload (Dxd) linked via a GGFG peptide sequence to a dibenzocyclooctyne (DBCO) group. The DBCO enables strain-promoted alkyne-azide cycloaddition (SPAAC) with azide-functionalized antibodies, while the cleavable GGFG linker facilitates controlled drug release in target cells. Structural validation requires mass spectrometry (MS) and nuclear magnetic resonance (NMR) to confirm molecular integrity .
  • Key Data :

PropertyValue
Molecular FormulaC₆₁H₅₈FN₉O₁₂
Molecular Weight1128.16 g/mol
CAS No.2758875-01-1

Q. How does the DBCO group in this compound facilitate click chemistry applications?

  • Methodological Answer : The DBCO group undergoes SPAAC reactions with azides without requiring cytotoxic copper catalysts, making it suitable for biological systems. Researchers should optimize reaction conditions (e.g., pH 7.4, 37°C) and validate conjugation efficiency using HPLC or SDS-PAGE. Purity of the final conjugate must be confirmed via LC-MS .

Q. What analytical methods are recommended for characterizing the purity and stability of this compound in experimental settings?

  • Methodological Answer :

  • Purity : Use reverse-phase HPLC with UV detection (λ = 254 nm) and compare retention times against standards.
  • Stability : Conduct accelerated degradation studies under varying temperatures (4°C, -20°C, -80°C) and analyze via NMR for structural integrity.
  • Storage : Store lyophilized powder at -20°C for long-term stability; reconstituted solutions in DMSO should be aliquoted and stored at -80°C to prevent freeze-thaw degradation .

Advanced Research Questions

Q. What experimental strategies can optimize the conjugation efficiency of this compound with azide-functionalized antibodies?

  • Methodological Answer :

  • Molar Ratio Optimization : Titrate this compound:antibody ratios (e.g., 5:1 to 20:1) and assess conjugation via SEC-HPLC.
  • Reaction Monitoring : Use fluorescent azide probes (e.g., Alexa Fluor 488-azide) to track real-time conjugation efficiency via flow cytometry.
  • Critical Parameter : Avoid excess payload to prevent aggregation; include size-exclusion chromatography (SEC) to remove unconjugated molecules .

Q. How do researchers resolve contradictions in drug-release kinetics data when using this compound under varying physiological conditions?

  • Methodological Answer :

  • Controlled Experiments : Compare drug release in buffers mimicking lysosomal (pH 4.5, cathepsin B) vs. plasma (pH 7.4) environments.
  • Data Reconciliation : Use kinetic modeling (e.g., first-order release equations) to identify outliers. Validate with LC-MS quantification of free Dxd in supernatant.
  • Confounding Factors : Account for enzyme variability (e.g., cathepsin B activity) by including protease inhibitors in control groups .

Q. What computational modeling approaches are suitable for predicting the in vivo stability of this compound-based ADCs?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Model linker flexibility and DBCO-azide bond stability under physiological shear stress.
  • Pharmacokinetic (PK) Modeling : Integrate in vitro clearance data (e.g., hepatic microsome assays) with allometric scaling to predict human half-life.
  • Validation : Correlate simulation results with in vivo PK studies in murine models, measuring ADC plasma concentrations via ELISA .

Data Contradiction and Reproducibility

Q. How should researchers address batch-to-batch variability in this compound synthesis?

  • Methodological Answer :

  • Quality Control (QC) : Implement stringent NMR and MS batch testing; reject batches with >95% purity.
  • Standardized Protocols : Document synthetic steps (e.g., solid-phase peptide synthesis conditions) in supplemental materials for reproducibility.
  • Collaborative Validation : Share samples with independent labs for cross-verification of bioactivity and conjugation efficiency .

Experimental Design and Reporting

Q. What critical details must be included in publications using this compound to ensure reproducibility?

  • Methodological Answer :

  • Supplemental Data : Provide NMR spectra, HPLC chromatograms, and MS profiles in supporting information.
  • Ethical Reporting : Disclose any solvent/additive effects (e.g., DMSO concentration) on ADC stability.
  • FAIR Compliance : Deposit raw data in repositories like PRIDE or ChEMBL with unique digital identifiers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.